Dotarizine
Overview
Description
Dotarizine is a drug primarily used in the treatment of migraines. It functions as a calcium channel blocker and also acts as an antagonist at the 5HT2A receptor, and to a lesser extent at the 5HT1A and 5HT2C receptors . Its anti-migraine action is thought to be due to its vasodilatory effects .
Mechanism of Action
Target of Action
Dotarizine primarily targets the 5-hydroxytryptamine (5-HT) receptors and the voltage-dependent P/Q-type calcium channel subunit alpha-1A . The 5-HT receptors, also known as serotonin receptors, play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception. The voltage-dependent P/Q-type calcium channel subunit alpha-1A is involved in the release of neurotransmitters from neurons .
Mode of Action
This compound acts as a calcium channel blocker and a serotonin receptor antagonist . As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can decrease the contraction of smooth muscle cells in blood vessels. As a serotonin receptor antagonist, it blocks the action of serotonin, which can lead to a decrease in the transmission of pain signals in the brain .
Biochemical Pathways
Its action as a calcium channel blocker and serotonin receptor antagonist suggests that it may affect pathways involved in neurotransmission and vascular smooth muscle contraction .
Result of Action
The molecular and cellular effects of this compound’s action include the blockade of calcium channels and inhibition of serotonin receptors, which can lead to a decrease in the transmission of pain signals in the brain and a reduction in the contraction of vascular smooth muscle cells . This can result in the relief of migraine symptoms.
Action Environment
One study suggests that this compound has a pronounced effect on basal as well as cortical arteries of the brain
Biochemical Analysis
Biochemical Properties
Dotarizine interacts with various enzymes and proteins. It acts on the 5-hydroxytryptamine receptor 2A, 5-hydroxytryptamine receptor 1A, and the voltage-dependent P/Q-type calcium channel subunit alpha-1A .
Cellular Effects
This compound has been shown to have effects on various types of cells. For example, it has been found to block P/Q Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells . This suggests that this compound may influence cell function by modulating calcium signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a calcium channel blocker and as an antagonist at various 5-hydroxytryptamine receptors . This suggests that this compound exerts its effects at the molecular level by binding to these receptors and inhibiting their function.
Temporal Effects in Laboratory Settings
It has been reported that this compound can reduce LDH release and Ca2+ oscillations induced by veratridine .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a study on dogs, it was found that a dosage of 0.079 mg/kg/min of this compound significantly raised the stroke index and ejection fraction .
Metabolic Pathways
As a calcium channel blocker, it is likely that this compound interacts with enzymes and cofactors involved in calcium signaling pathways .
Preparation Methods
Dotarizine is a novel piperazine derivative structurally related to flunarizine . The synthetic route involves the substitution of the two amino hydrogens of piperazine with diphenylmethyl and 3-(2-phenyl-1,3-dioxolan-2-yl)propyl groups . The reaction conditions and industrial production methods are not extensively detailed in the available literature.
Chemical Reactions Analysis
Dotarizine undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can occur but are not extensively detailed.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring.
Common reagents and conditions for these reactions are not extensively documented in the available literature. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Dotarizine has several scientific research applications, including:
Comparison with Similar Compounds
Dotarizine is structurally related to flunarizine, another calcium channel blocker . Both compounds exhibit similar calcium antagonistic properties, but this compound is noted for its strong antiserotonergic properties and lack of tissue accumulation . Other similar compounds include:
Flunarizine: Similar calcium channel blocking properties but with different pharmacokinetics.
Nimodipine: Another calcium channel blocker used for different therapeutic purposes.
This compound’s unique combination of calcium channel blocking and serotonin receptor antagonism, along with its specific pharmacokinetic profile, distinguishes it from these similar compounds.
Properties
IUPAC Name |
1-benzhydryl-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-4-11-25(12-5-1)28(26-13-6-2-7-14-26)31-21-19-30(20-22-31)18-10-17-29(32-23-24-33-29)27-15-8-3-9-16-27/h1-9,11-16,28H,10,17-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMJAFKKJLRDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2(OCCO2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233630 | |
Record name | Dotarizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84625-59-2 | |
Record name | Dotarizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84625-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dotarizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084625592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dotarizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dotarizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOTARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO7663S6D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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